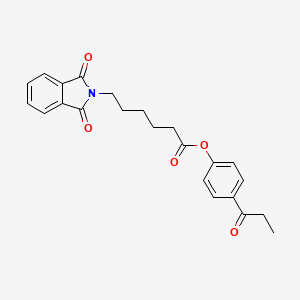![molecular formula C20H18ClNO3 B11595456 3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11595456.png)
3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a pyrrole ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group, along with a propanoic acid side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The 2-chlorophenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid side chain, converting it to an alcohol.
Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Formation of 3-[1-(2-chlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid.
Reduction: Formation of 3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 3-[1-(2-chlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(2-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
The uniqueness of 3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H18ClNO3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H18ClNO3/c1-25-16-10-6-14(7-11-16)18-12-8-15(9-13-20(23)24)22(18)19-5-3-2-4-17(19)21/h2-8,10-12H,9,13H2,1H3,(H,23,24) |
InChI 键 |
RKLNHZNVPLYGJJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3Cl)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11595379.png)
![methyl 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11595387.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595398.png)
![2-amino-7-hydroxy-4-{4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile](/img/structure/B11595406.png)
![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595410.png)
![7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11595415.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595422.png)
![4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11595429.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11595437.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595441.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11595450.png)
![8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11595451.png)
![(5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11595452.png)
